![molecular formula C11H23NO4 B2680649 tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate CAS No. 1221342-68-2](/img/structure/B2680649.png)

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

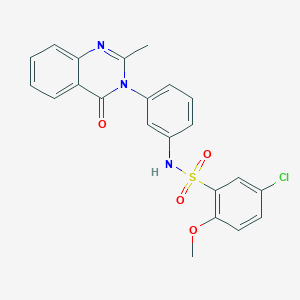

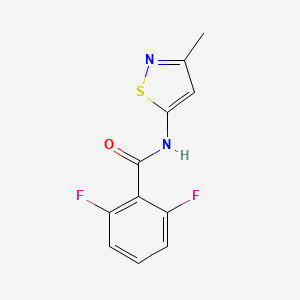

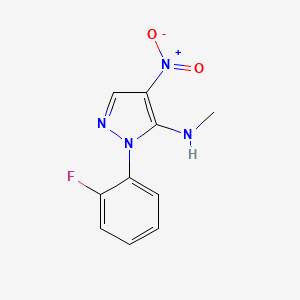

“tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate” is a chemical compound with the molecular formula C11H23NO4 . It is used in various chemical reactions and has a molecular weight of 233.308.

Molecular Structure Analysis

The molecular structure of “this compound” consists of an amino group attached to a propanoate ester group, which is further connected to a tert-butyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a molecular weight of 233 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Organic Chemistry

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate is instrumental in the synthesis of heterocyclic compounds and peptides. For example, its derivatives have been used in the synthesis of heterocyclic β-amino acids, demonstrating its utility in preparing compounds like β-amino-5-pyrimidinepropanoic acid, which are valuable in peptide and peptidomimetic synthesis (Bovy & Rico, 1993). This highlights its role in enabling the construction of complex organic molecules.

Catalysis and Material Science

This compound has also found applications in catalysis and material science, where its derivatives facilitate the formation of complex structures. For instance, tert-butyl Nα-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative, exhibits unique crystal structures that stabilize through weak intermolecular bonding, indicating potential in materials science for designing molecular architectures with specific properties (Kozioł et al., 2001).

Asymmetric Synthesis

In asymmetric synthesis, this compound derivatives serve as versatile intermediates. For example, N-tert-butanesulfinyl imines derived from similar compounds are used for the asymmetric synthesis of amines, showcasing the compound’s relevance in producing enantioenriched substances, which are crucial in the development of pharmaceuticals and agrochemicals (Ellman, Owens, & Tang, 2002).

Drug Delivery Systems

Moreover, this compound is significant in the development of drug delivery systems. For instance, its structural motifs are employed in the synthesis of heterolipids for self-microemulsifying drug delivery systems (SMEDDS), aimed at enhancing the bioavailability of poorly soluble drugs, thus underscoring its importance in pharmaceutical formulations (Kalhapure & Akamanchi, 2012).

Environmental and Chemical Safety

Lastly, the role of this compound in environmental and chemical safety is noteworthy. Its derivatives, such as tert-butyl dimethylsilyl ethers, are pivotal in protecting hydroxyl groups during synthetic processes, ensuring the stability and reactivity of sensitive molecules, which is essential in the synthesis of complex organic compounds and pharmaceuticals (Corey & Venkateswarlu, 1972).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(2,2-dimethoxyethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-9(13)6-7-12-8-10(14-4)15-5/h10,12H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCUEYQRQNDGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2680572.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2680576.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide](/img/structure/B2680579.png)

![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)